DSPE-PEG36-NH-Mal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG36-NH-Mal typically involves the conjugation of DSPE with PEG and the subsequent attachment of a maleimide group. The process generally includes the following steps:
Activation of DSPE: DSPE is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with PEG: The activated DSPE is then reacted with PEG under mild conditions to form DSPE-PEG.
Attachment of Maleimide: The PEGylated DSPE is further reacted with maleimide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG36-NH-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group readily reacts with thiol groups (-SH) in a Michael addition reaction, forming stable thioether bonds.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction typically occurs at neutral pH and room temperature.
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Hydrolysis: The major products are the hydrolyzed fragments of this compound.
Scientific Research Applications
DSPE-PEG36-NH-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: It is used to formulate liposomes and micelles for drug delivery, enhancing the stability and circulation time of therapeutic agents.
Bioconjugation: The maleimide group allows for the conjugation of proteins, peptides, and other biomolecules, facilitating targeted delivery and imaging.
Nanoparticle Synthesis: It is employed in the synthesis of nanoparticles for various biomedical applications, including cancer therapy and diagnostics.
Surface Modification: This compound is used to modify surfaces of medical devices and implants to improve biocompatibility and reduce immune response.
Mechanism of Action
The mechanism of action of DSPE-PEG36-NH-Mal involves its ability to form stable conjugates with thiol-containing biomolecules through the maleimide group. This conjugation facilitates targeted delivery and enhances the stability of the attached molecules. The PEG chain provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG-Maleimide: Similar to DSPE-PEG36-NH-Mal but with different PEG chain lengths.
DSPE-PEG2000-Maleimide: A variant with a shorter PEG chain, used for similar applications but with different pharmacokinetic properties.
DSPE-PEG5000-Maleimide: A variant with a longer PEG chain, offering enhanced steric stabilization and prolonged circulation time.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The maleimide group allows for efficient conjugation with thiol-containing biomolecules, enhancing its versatility in biomedical research .
Properties
Molecular Formula |
C121H231N3O48P- |
---|---|
Molecular Weight |
2527.1 g/mol |
IUPAC Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/p-1/t115-/m0/s1 |
InChI Key |
UTQGYDLGNOWDNO-LUZCCYEVSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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